Benzene-1,3-dicarboxylic acid;ethane-1,2-diol;propane-1,2,3-triol;terephthalic acid
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Overview
Description
1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and 1,2,3-propanetriol is a complex polymer that combines multiple monomeric units to form a high molecular weight compound. This polymer is known for its unique properties, which make it suitable for various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and 1,2,3-propanetriol involves the polymerization of the respective monomers. The process typically includes:
Esterification: The carboxylic acid groups of 1,3-Benzenedicarboxylic acid and 1,4-Benzenedicarboxylic acid react with the hydroxyl groups of 1,2-ethanediol and 1,2,3-propanetriol.
Polycondensation: This step involves the removal of water molecules to form ester bonds, resulting in the formation of the polymer chain.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors under controlled temperatures and pressures. Catalysts such as titanium or antimony compounds are often used to accelerate the reaction. The polymerization process is carefully monitored to ensure the desired molecular weight and properties of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and 1,2,3-propanetriol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can convert ester groups back to alcohols.
Substitution: The polymer can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and 1,2,3-propanetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of biodegradable polymers for surgical sutures and implants.
Industry: Applied in the production of high-strength fibers, films, and coatings.
Mechanism of Action
The mechanism of action of this polymer involves its ability to form strong intermolecular bonds, which contribute to its high mechanical strength and stability. The molecular targets and pathways involved include:
Hydrogen Bonding: The hydroxyl and carboxyl groups in the polymer can form hydrogen bonds with other molecules.
Van der Waals Forces: These forces contribute to the overall stability and properties of the polymer.
Comparison with Similar Compounds
Similar Compounds
Polyethylene Terephthalate (PET): A polymer made from terephthalic acid and ethylene glycol.
Polybutylene Terephthalate (PBT): A polymer made from terephthalic acid and butylene glycol.
Uniqueness
1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and 1,2,3-propanetriol is unique due to its combination of monomers, which imparts distinct properties such as enhanced biocompatibility and biodegradability compared to other similar polymers.
Properties
CAS No. |
55478-72-3 |
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Molecular Formula |
C21H26O13 |
Molecular Weight |
486.4 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;ethane-1,2-diol;propane-1,2,3-triol;terephthalic acid |
InChI |
InChI=1S/2C8H6O4.C3H8O3.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;4-1-3(6)2-5;3-1-2-4/h2*1-4H,(H,9,10)(H,11,12);3-6H,1-2H2;3-4H,1-2H2 |
InChI Key |
KXMBTQKXFRMTMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O.C(C(CO)O)O |
Related CAS |
55478-72-3 |
Origin of Product |
United States |
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